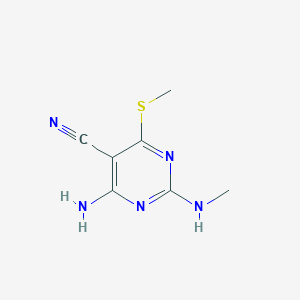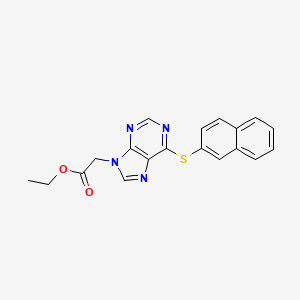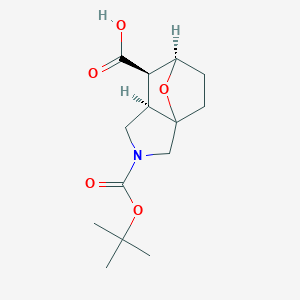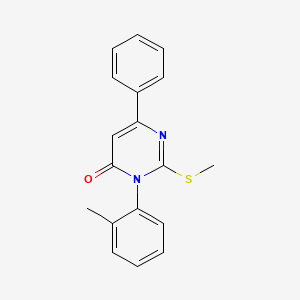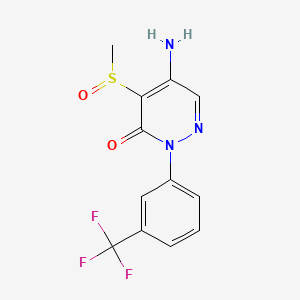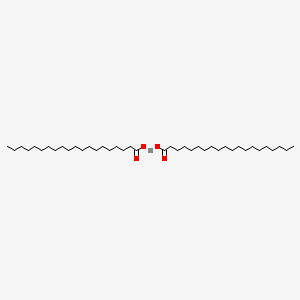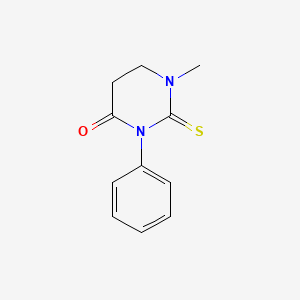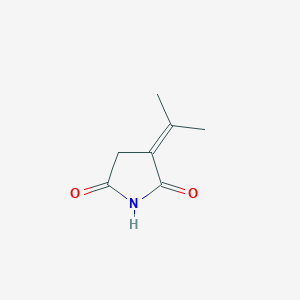
3-(Propan-2-ylidene)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-ylidene)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound features a five-membered pyrrolidine ring with a propan-2-ylidene substituent at the 3-position and two keto groups at the 2 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinic anhydride with isopropylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(Propan-2-ylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylidene group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine-2,5-diones.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(Propan-2-ylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through reversible or irreversible binding, depending on the specific structure of the compound and the enzyme . The molecular pathways involved often include the disruption of normal cellular processes, leading to the desired therapeutic effects .
類似化合物との比較
3-(Propan-2-ylidene)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-diones: These compounds have a similar pyrrolidine ring structure but differ in the position and nature of the substituents.
Pyrrolidine-2,4-diones: These compounds also feature a pyrrolidine ring but have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
13678-37-0 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
3-propan-2-ylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-4(2)5-3-6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) |
InChIキー |
AYWJVFYFWUYCTB-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
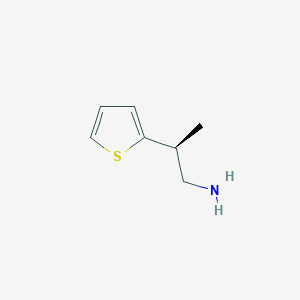
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
